![molecular formula C16H14FN5O2 B2764695 N-(2-(6-氟-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-6-甲基烟酰胺 CAS No. 1903635-02-8](/img/structure/B2764695.png)
N-(2-(6-氟-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-6-甲基烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a derivative of 1,2,3-triazine, a class of heterocyclic organic compounds. The 1,2,3-triazine ring structure is part of many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazines is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms . The specific structure of your compound would depend on the positions and nature of the substituents on the triazine ring.Chemical Reactions Analysis
1,2,3-Triazines can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions your compound can undergo would depend on the substituents present on the triazine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. In general, 1,2,3-triazines are stable compounds . They have good thermal stability, which makes them useful in various applications .科学研究应用
使用氟烟酰胺衍生物进行黑色素瘤成像
发现氟烟酰胺衍生物可用于黑色素瘤的正电子发射断层扫描 (PET) 成像,这突出了含氟烟酰胺在诊断应用中的潜力。[(18)F]N-(2-(二乙氨基)乙基)-6-氟烟酰胺 [(18)F]2,一种新型放射性示踪剂,证明了其具有高黑色素瘤摄取率和快速的身体清除率(主要通过肾脏排泄)。它的合成简单,产率高,并且有助于在烟酰胺环上一步法引入氟。这种化合物目前正在临床前研究中进行评估,以了解其在临床试验中评估治疗剂反应性的潜力 (Greguric 等人,2009)。
含氟取代化合物的抗菌活性
关于含有杂环取代基(包括含氟取代化合物)的喹诺酮的合成和抗菌活性的研究表明,此类化学物质可对各种微生物表现出显着的体外效力。具体来说,含有 2-甲基的恶唑取代基的化合物表现出最大的体外效力,对革兰氏阳性生物体表现出比革兰氏阴性生物体更高的活性 (Cooper 等人,1990)。
三嗪衍生物的合成
以含 6-芳基-5-氧代-1,2,4-三嗪-3-基部分作为抗菌剂的新型氟化氨基杂环化合物的合成例证了氟和三嗪化学在开发新型抗菌剂中的应用。这些化合物已对其抗菌性能进行了评估,结果表明,同时含有硝基和氟元素的衍生物表现出高活性 (Bawazir & Abdel-Rahman,2018)。
VEGFR-2 抑制用于癌症治疗
已开发出基于氟代吡咯并[2,1-f][1,2,4]三嗪的血管内皮生长因子受体-2 (VEGFR-2) 激酶抑制剂用于癌症治疗。这些抑制剂针对生化效力、激酶选择性和药代动力学进行了优化,在人类肿瘤异种移植模型中表现出强大的临床前体内活性。其中一种化合物 BMS-540215 表现出有效的 VEGFR-2 抑制,目前正在进行临床评估以治疗实体瘤 (Bhide 等人,2006)。
作用机制
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to both the catalytic site and peripheral anionic site of the AChE active site . This dual interaction results in a mixed-type inhibition mode, effectively reducing the activity of AChE .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission, which is often impaired in neurodegenerative disorders like Alzheimer’s disease .
Result of Action
The inhibition of AChE and BuChE leads to an increase in acetylcholine levels in the brain. This can help to alleviate the symptoms of Alzheimer’s disease, where a deficiency of acetylcholine is often observed . The compound also exhibits significant neuroprotective activity against H2O2-induced oxidative stress .
未来方向
属性
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-10-2-3-11(9-19-10)15(23)18-6-7-22-16(24)13-8-12(17)4-5-14(13)20-21-22/h2-5,8-9H,6-7H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNUFBLPMJNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。